molecular formula C11H13BrO B2559871 6-Bromo-2,2-dimethylchroman CAS No. 174894-80-5

6-Bromo-2,2-dimethylchroman

Cat. No. B2559871
Key on ui cas rn: 174894-80-5
M. Wt: 241.128
InChI Key: HOPZMALEQZMIAZ-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

TO a solution of 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (7.57 g) in trifluoroacetic acid (21.4 ml) was added at room temperature triethylsilane (10.4 ml), and the mixture was stirred for 4 days. To the mixture was added triethylsilane (7.1 ml), and the mixture was stirred at 50° C. for 24 hours. To the mixture was added at 0° C. 12N sodium hydroxide solution to make the solution alkaline, and the mixture was extracted with diethylether. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane) to give colorless oil of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (10.77 g).
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9]([CH3:12])([CH3:11])[CH2:8][C:7](=O)[C:6]=2[CH:14]=1.C([SiH](CC)CC)C.[OH-].[Na+]>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9]([CH3:11])([CH3:12])[CH2:8][CH2:7][C:6]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.57 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CC(O2)(C)C)=O)C1
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
21.4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
To the mixture was added at 0° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C=CC2=C(CCC(O2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.77 g
YIELD: CALCULATEDPERCENTYIELD 150.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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